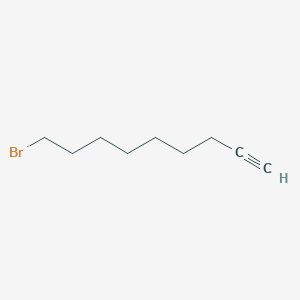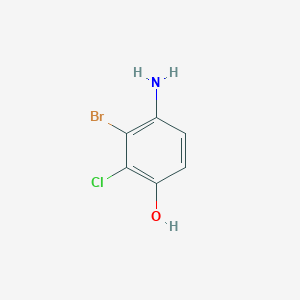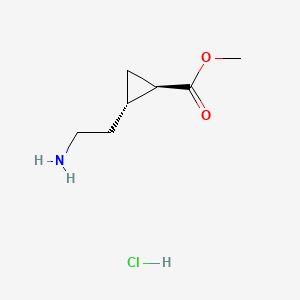
3-Amino-5-ethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-ethylphenol is an organic compound that belongs to the class of phenols, which are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its amino group (-NH2) and ethyl group (-C2H5) substituents on the phenol ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-5-ethylphenol can be synthesized through several methods:
Reduction of Nitro Compounds: One common method involves the reduction of 3-nitro-5-ethylphenol using reducing agents such as iron powder in the presence of hydrochloric acid.
Amination of Phenols: Another method includes the direct amination of 5-ethylphenol using ammonia or amines under catalytic conditions.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation of nitro compounds or amination processes under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Conditions vary depending on the substituent, but typically involve catalysts and specific solvents.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Various amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.
Scientific Research Applications
3-Amino-5-ethylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-ethylphenol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways.
Receptor Binding: The compound may bind to certain receptors, modulating cellular responses.
Redox Reactions: Participates in redox reactions, influencing oxidative stress and cellular metabolism.
Comparison with Similar Compounds
- 3-Amino-4-ethylphenol
- 2-Amino-5-ethylphenol
- 3-Amino-5-methylphenol
Comparison:
- Structural Differences: The position of the amino and ethyl groups varies among these compounds, affecting their reactivity and properties.
- Reactivity: 3-Amino-5-ethylphenol exhibits unique reactivity due to the specific positioning of its substituents, making it suitable for certain reactions that other similar compounds may not undergo efficiently.
- Applications: While all these compounds have applications in organic synthesis and research, this compound is particularly valued for its role in the synthesis of specific dyes and pharmaceuticals.
Properties
CAS No. |
669091-99-0 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
3-amino-5-ethylphenol |
InChI |
InChI=1S/C8H11NO/c1-2-6-3-7(9)5-8(10)4-6/h3-5,10H,2,9H2,1H3 |
InChI Key |
AKTYJECEPYSMBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9H-fluoren-9-yl)methyl N-[3-(piperazin-1-yl)propyl]carbamate dihydrochloride](/img/structure/B13451329.png)



![(2S,4R)-N-[(1S,4S)-6-[4-(4-bromo-7-cyclopentyl-5-oxobenzimidazolo[1,2-a]quinazolin-9-yl)piperidin-1-yl]-4-methyl-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]hexyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B13451338.png)

![2-[2-(Di-N-propylamino)ethyl]-6-nitrophenyl Acetic Acid-N-oxide](/img/structure/B13451353.png)


![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13451369.png)

![5-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)pyridine-3-carboxylic acid](/img/structure/B13451385.png)


